molecular formula C15H11NOS B12821544 1-[5-(3-Quinolinyl)-2-thienyl]ethanone

1-[5-(3-Quinolinyl)-2-thienyl]ethanone

Cat. No.: B12821544
M. Wt: 253.32 g/mol
InChI Key: FIHITGZQXXTGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(3-Quinolinyl)-2-thienyl]ethanone is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with a 3-quinolinyl group and an acetyl moiety at the 2-position. Its molecular framework combines electron-rich thiophene with the planar aromatic quinoline system, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

IUPAC Name

1-(5-quinolin-3-ylthiophen-2-yl)ethanone

InChI

InChI=1S/C15H11NOS/c1-10(17)14-6-7-15(18-14)12-8-11-4-2-3-5-13(11)16-9-12/h2-9H,1H3

InChI Key

FIHITGZQXXTGAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-Quinolinyl)-2-thienyl]ethanone typically involves the reaction of 3-quinolinecarboxaldehyde with 2-thiophenecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-Quinolinyl)-2-thienyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid, while reduction could produce 1-[5-(3-quinolinyl)-2-thienyl]ethanol .

Scientific Research Applications

1-[5-(3-Quinolinyl)-2-thienyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(3-Quinolinyl)-2-thienyl]ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl or heteroaromatic rings significantly influence the compound’s properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Data References
1-[5-(4-Methoxyphenyl)-2-thienyl]ethanone 4-Methoxyphenyl C₁₃H₁₂O₂S 232.297 95% purity; CAS 13918-67-7
1-[5-(2-Aminophenyl)-2-thienyl]ethanone 2-Aminophenyl C₁₂H₁₁NOS 217.286 ChemSpider ID 4143492
2-Acetylthiophene (1-(2-thienyl)ethanone) None (base structure) C₆H₆OS 126.176 Density: 1.142 g/cm³; MP: 10–11°C
1-[5-(Trifluoromethyl)-2-thienyl]ethanone Trifluoromethyl C₇H₅F₃OS 194.17 Characterized by ¹³C/¹⁹F NMR
1-(4-Hydroxy-3-methoxyphenyl)ethanone 4-Hydroxy-3-methoxyphenyl C₉H₁₀O₃ 166.18 Isolated from Stellaria dichotoma

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl group in 1-[5-(trifluoromethyl)-2-thienyl]ethanone reduces electron density, altering solubility and reactivity .
  • Amino Groups: The 2-aminophenyl substituent in may enable hydrogen bonding, affecting crystallization or biological interactions.

Comparison with 2-Acetylthiophene :

  • Simpler analogs like 2-acetylthiophene are commercially available (CAS 88-15-3) and synthesized via Friedel-Crafts acylation .
  • Complex derivatives (e.g., quinolinyl-substituted) may require multi-step protocols, as seen in , involving halogenation or cross-coupling reactions.

Data Gaps :

  • Direct synthesis or spectral data (e.g., NMR, IR) for 1-[5-(3-Quinolinyl)-2-thienyl]ethanone.
  • In vitro/in vivo biological activity studies.

This analysis underscores the importance of substituent engineering in tuning molecular behavior for targeted applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.